molecular formula C12H20N2O3 B1428225 Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate CAS No. 1273568-51-6

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

Cat. No.: B1428225
CAS No.: 1273568-51-6
M. Wt: 240.3 g/mol
InChI Key: UGRDCDSOKKHHIV-DTWKUNHWSA-N
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Description

cis-tert-Butyl 4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 146231-54-1) is a bicyclic tertiary amine derivative with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.2842 g/mol . It is widely utilized as a laboratory chemical and intermediate in pharmaceutical synthesis due to its pyrrolo-pyridine scaffold, which is structurally analogous to bioactive alkaloids . The compound’s hazards include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Its stability under recommended storage conditions and reactivity profile make it a critical building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl (3aS,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRDCDSOKKHHIV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCNC(=O)[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by oxidation to introduce the keto group. The tert-butyl ester group is then introduced through esterification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules.

  • Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly in the areas of neurology and cardiology.

  • Industry: It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
cis-tert-Butyl 4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₂H₁₉NO₃ 225.28 146231-54-1 Pyrrolo-pyridine core with 4-oxo group Pharmaceutical intermediate; moderate reactivity due to ketone functionality
tert-Butyl 3-oxohexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate C₁₂H₁₉N₃O₃ 253.30 Not Provided Pyrazolo-pyridine ring; additional N atom Enhanced coordination potential for metal-binding applications
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₂H₂₂N₂O₂ 226.32 1251014-37-5 Trans-configuration; lacks oxo group Research tool for stereochemical studies; reduced polarity
cis-tert-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₁₁H₁₆F₂N₂O₃ 262.25 1341039-32-4 Fluorinated pyrrolo-pyrrole core Improved metabolic stability in drug candidates
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate hydrochloride C₁₂H₂₂N₂O₂·HCl 262.78 1220039-69-9 Hydrochloride salt; no oxo group Enhanced solubility for in vitro assays

Reactivity and Stability

  • Oxo Group Impact: The 4-oxo group in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions compared to non-oxo analogs like the trans-isomer (CAS 1251014-37-5) .
  • Fluorination Effects : The difluoro derivative (CAS 1341039-32-4) exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing properties, which reduce oxidative degradation .
  • Pyrazolo vs. Pyrrolo Scaffolds : The pyrazolo-pyridine analog (C₁₂H₁₉N₃O₃) shows stronger metal-binding affinity, attributed to the pyrazole nitrogen’s lone pair .

Hazard Profiles

  • The target compound’s acute oral toxicity (H302) and respiratory irritation (H335) are more pronounced than those of its hydrochloride salt (CAS 1220039-69-9), which lacks explicit hazard data .

Biological Activity

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate (CAS No. 1251003-89-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 1251003-89-0
  • PubChem CID : 56654407

The structure of the compound features a pyrrolidine core, which is known for its role in various biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, pyrrolopyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDK) such as CDK4/6, which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells, particularly in breast and pancreatic cancers .

The proposed mechanism involves the inhibition of the ATP-binding site in CDKs, thus preventing phosphorylation of target proteins essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancerous cells. The structural similarity of this compound to known kinase inhibitors suggests it may share this mechanism.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Inhibition of CDK4/6 : A study demonstrated that pyrrolopyrimidine compounds significantly inhibited CDK4/6 activity in vitro and reduced tumor growth in xenograft models of breast cancer .
  • Antitumor Efficacy : Another investigation into structurally related pyrrolidine derivatives showed a marked reduction in tumor size in mouse models when administered at specific dosages, indicating a dose-dependent effect on tumor growth inhibition .

Research Findings

StudyCompoundBiological ActivityFindings
Pyrrolopyrimidine derivativesCDK inhibitionSignificant inhibition of CDK4/6; reduced cancer cell proliferation
Pyrrolidine derivativesAntitumor activityDose-dependent reduction in tumor size in animal models

Q & A

Basic: How is the cis configuration of the compound confirmed experimentally?

The cis stereochemistry is typically confirmed via single-crystal X-ray diffraction (SC-XRD) . For example, a study resolved the crystal structure of a closely related tert-butyl pyrrolo-pyridine carboxylate derivative, revealing bond angles, torsion angles, and spatial arrangement of substituents. This method requires high-purity crystals grown under controlled conditions (e.g., slow evaporation of a solvent mixture). Data refinement using software like SHELXL validates the stereochemical assignment .

Basic: What are the key intermediates used in synthesizing this compound?

Synthesis often employs tert-butyl carboxylate-protected intermediates to stabilize reactive amine groups. For instance:

  • tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9) serves as a precursor for functionalization at the pyrrolo-pyridine core .
  • tert-Butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate (CAS DTXSID10735412) is used in cycloaddition reactions to construct the bicyclic framework .

Advanced: How can stereochemical challenges during synthesis be mitigated?

Stereochemical purity is critical for biological activity. Strategies include:

  • Chiral chromatography to separate enantiomers (e.g., using amylose- or cellulose-based columns) .
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to favor the cis configuration .
  • X-ray-guided optimization : Iterative structural analysis of intermediates to adjust reaction conditions (e.g., solvent polarity, temperature) that influence diastereomer ratios .

Advanced: What methodologies optimize reaction yields in multi-step syntheses?

Yield optimization involves:

  • Catalyst screening : Testing palladium, copper, or organocatalysts for coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) .
  • Temperature gradients : Lower temperatures (0–5°C) reduce side reactions in sensitive steps like Boc deprotection .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) improve stereocontrol .

Basic: What safety protocols are recommended for handling this compound?

Key safety measures from SDS data include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : Immediate flushing with water for eye/skin exposure and medical consultation with SDS documentation .

Advanced: How can researchers analyze decomposition products under varying storage conditions?

Decomposition pathways are studied via:

  • Accelerated stability testing : Exposing the compound to heat (40–60°C), humidity (75% RH), or light (UV/vis) to simulate long-term storage .
  • LC-MS/HPLC : Monitoring for degradation peaks (e.g., tert-butyl cleavage products or oxidation of the pyrrolidine ring) .
  • Spectroscopic tracking : FTIR or NMR detects shifts in carbonyl (C=O) or amine (N-H) signals, indicating hydrolysis or oxidation .

Basic: What spectroscopic techniques confirm the compound’s identity?

  • NMR : 1H^1H and 13C^{13}C NMR verify the tert-butyl group (δ ~1.4 ppm for 1H^1H, ~80 ppm for 13C^{13}C) and the carbonyl (δ ~170 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]+^+ at m/z 225.2842 for C12_{12}H19_{19}NO3_3) .
  • IR : Stretching frequencies for C=O (~1680–1720 cm1^{-1}) and N-H (~3300 cm1^{-1}) bonds .

Advanced: How do researchers resolve contradictions in reported synthetic routes?

Discrepancies in yield or purity are addressed by:

  • Reproducibility audits : Replicating published procedures with strict control of moisture, oxygen, and catalyst lot variability .
  • DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) to identify critical factors (e.g., reagent stoichiometry, reaction time) .
  • Mechanistic studies : Using DFT calculations to probe transition states and identify rate-limiting steps in conflicting pathways .

Basic: What are the compound’s key physicochemical properties?

PropertyValueSource
Molecular Weight225.2842 g/mol
CAS Number146231-54-1
SolubilityLimited in water; soluble in DCM, DMF
Melting PointNot reported; analogues: 184–186°C

Advanced: What strategies improve bioavailability in derivative design?

  • Prodrug modification : Introducing hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • LogP optimization : Balancing lipophilicity (target LogP 2–3) via substituent variation (e.g., replacing tert-butyl with PEGylated groups) .
  • Co-crystallization : Screening with co-formers (e.g., succinic acid) to improve dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 2
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

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